

The SCFSkp2 E3 Ubiquitin Ligase Complex

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Compound of Interest		
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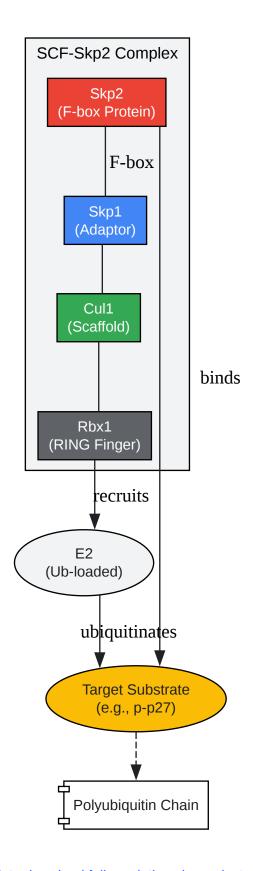
The ubiquitin-proteasome system (UPS) is the principal mechanism for controlled protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis and regulating processes like cell cycle progression.[8] The specificity of this system is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrates. Skp2 is an F-box protein, a class of proteins that serve as the substrate-recognition component of the multi-protein SCF E3 ubiquitin ligase complex.[1][9][10][11]

The core SCFSkp2 complex consists of:

- Skp1 (S-phase Kinase-associated Protein 1): An adaptor protein that links the F-box protein to the rest of the complex.[2][5]
- Cul1 (Cullin 1): A scaffold protein that forms the backbone of the complex, binding to both Skp1 and the RING-finger protein Rbx1.[2][5]
- Rbx1 (RING-box Protein 1): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2), which carries activated ubiquitin.[2][5][11]
- Skp2 (S-phase Kinase-associated Protein 2): The F-box protein that provides substrate specificity, binding directly to target proteins destined for ubiquitination.[1][10]

Once assembled, the SCFSkp2 complex facilitates the transfer of ubiquitin molecules from the E2 enzyme to the substrate. The resulting polyubiquitin chain (typically K48-linked) acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1][8][9]





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Diagram 1: The SCF-Skp2 E3 Ligase Complex. Max Width: 760px.



The Canonical Role of Skp2 in the G1/S Transition

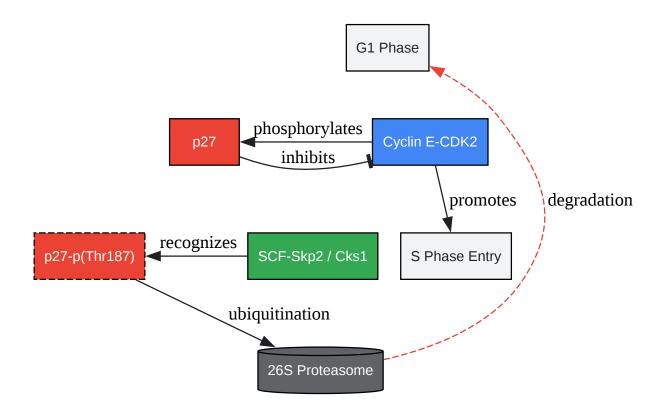
The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint in the cell cycle, and its deregulation is a common feature of cancer. Skp2's most well-characterized function is promoting this transition by targeting the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) for degradation.[1][12][13]

The process is tightly regulated:

- p27 Function: In the G0/G1 phase, p27 is stable and binds to Cyclin E-CDK2 complexes, inhibiting their kinase activity and preventing premature entry into S phase.[1][8]
- Phosphorylation Signal: For cells to progress into S phase, mitogenic signals lead to the activation of Cyclin E-CDK2, which then phosphorylates p27 on a key threonine residue (Thr187).[8][12][13]
- Skp2 Recognition: This phosphorylation event creates a binding site for Skp2. The
 recognition and binding of phosphorylated p27 by Skp2 often requires an accessory protein,
 Cks1 (Cyclin-dependent kinase subunit 1).[8][10][14]
- Ubiquitination and Degradation: Once bound, the SCFSkp2 complex polyubiquitinates p27.
 This marks p27 for degradation by the 26S proteasome, relieving the inhibition of Cyclin E-CDK2.[1]
- S Phase Entry: The now fully active Cyclin E-CDK2 can phosphorylate its substrates, such as pRb, leading to the release of E2F transcription factors and the expression of genes required for DNA replication, thereby driving the cell into S phase.[1]

Dysregulation of this axis, particularly through Skp2 overexpression, leads to excessive degradation of p27, resulting in uncontrolled cell proliferation.[1][6]





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Diagram 2: The Skp2-p27 pathway in the G1/S transition. Max Width: 760px.

Regulation of Skp2 Expression and Activity

To ensure orderly cell cycle progression, Skp2 levels and activity are themselves subject to stringent regulation. Skp2 abundance oscillates, being low in G0/G1, rising at the G1/S transition, peaking in S/G2, and declining in M phase.[1][15][16] This is achieved through both transcriptional and post-translational mechanisms.

Transcriptional Regulation:

- E2F Transcription Factors: As cells prepare to enter S phase, activated E2F family members can bind to the Skp2 promoter and drive its transcription.[1][5]
- Other Factors: Other transcription factors, including FoxM1 and GA-binding protein (GABP), have also been shown to regulate Skp2 expression in a cell cycle-dependent manner.[8][15]

Post-Translational Regulation:

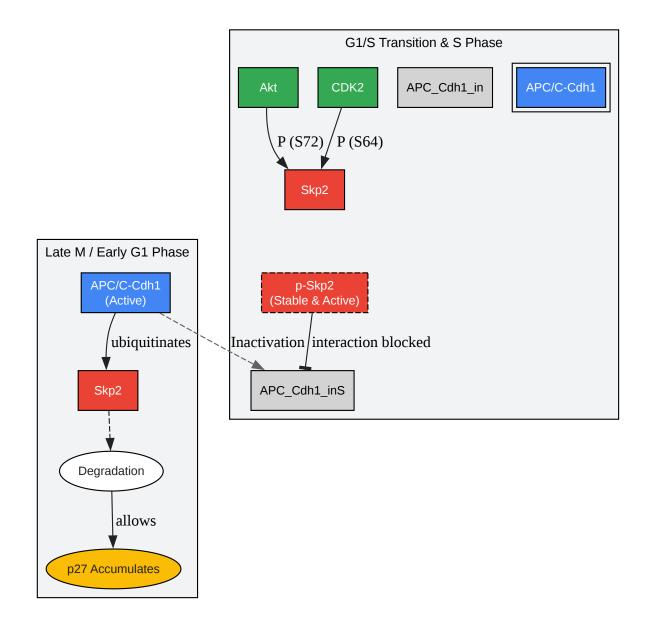




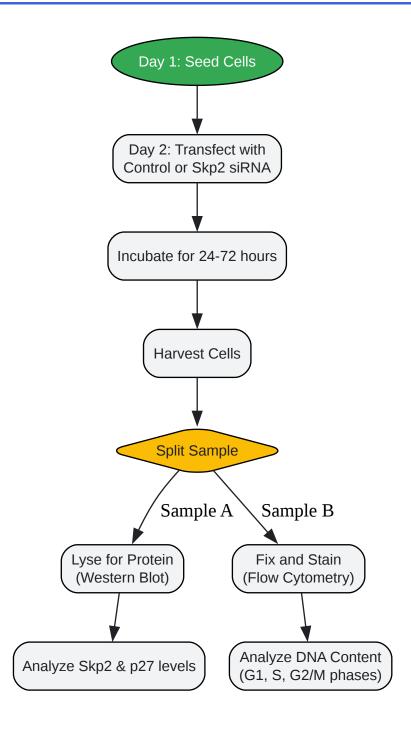


- Degradation by APC/CCdh1: During late M and early G1 phases, the Anaphase-Promoting Complex/Cyclosome (APC/C) in complex with its co-activator Cdh1 acts as the primary E3 ligase for Skp2.[8][17][18] APC/CCdh1 recognizes a destruction box (D-box) motif in Skp2, leading to its ubiquitination and degradation.[18][19] This keeps Skp2 levels low, allowing p27 to accumulate and maintain the G1 state.[8][17]
- Stabilization by Phosphorylation: As cells approach the G1/S boundary, rising CDK2 and Akt activity leads to the phosphorylation of Skp2 at specific serine residues (e.g., Ser64 by CDK2, Ser72 by Akt).[8][19] This phosphorylation prevents Skp2 from interacting with Cdh1, thereby blocking its degradation and allowing it to accumulate for S phase entry.[8][19] Akt-mediated phosphorylation not only stabilizes Skp2 but also facilitates the formation of a functional SCF complex.[8]









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